2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-24(6-2)21(26)14-25-20-10-8-7-9-19(20)23-22(25)31(27,28)15-16-11-17(29-3)13-18(12-16)30-4/h7-13H,5-6,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISVSUNGVGEUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide is a compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapies. This article explores its biological activity, focusing on its antitumor and antibacterial properties, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H31N3O5S
- Molecular Weight : 473.59 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, primarily focusing on its antitumor and antibacterial properties.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. The following findings summarize the results from key research:
-
In Vitro Assays :
- The compound was tested on multiple cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results indicated that the compound inhibited cell proliferation effectively.
- IC50 Values :
- A549: (2D) vs (3D)
- HCC827: (2D) vs (3D)
- NCI-H358: (2D) vs (3D)
Antibacterial Activity
The antibacterial potential of the compound was assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that:
- The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |
|---|---|---|---|
| Antitumor | A549 | (2D) | Effective against lung cancer |
| HCC827 | (2D) | Significant inhibition observed | |
| NCI-H358 | (2D) | Potential for further development | |
| Antibacterial | E. coli | MIC not specified | Comparable to standard antibiotics |
| S. aureus | MIC not specified | Promising alternative treatment option |
Case Studies
Several case studies have highlighted the promising nature of benzimidazole derivatives in cancer therapy:
- Study on Lung Cancer Treatment :
- Antibacterial Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related benzimidazole derivatives:
Structural and Functional Insights
Sulfonyl vs. Sulfonamide Groups: The target compound’s 3,5-dimethoxybenzyl sulfonyl group differs from the 4-methylbenzenesulfonamide in 2c .
Side-Chain Modifications :
- The N,N-diethylacetamide moiety in the target compound contrasts with the 2,4-dinitrophenyl benzamide in W1 and the 1,3-dioxoisoindolinyl group in 8a . Diethyl substitution likely enhances lipophilicity, improving membrane permeability relative to polar groups like dinitrophenyl or isoindolinyl.
Biological Activity Trends :
- W1 and 8a demonstrate that electron-withdrawing groups (e.g., nitro, dioxoisoindolinyl) correlate with antimicrobial and anti-inflammatory activities . The target compound’s dimethoxybenzyl group, being electron-donating, may shift activity toward kinase or receptor modulation, akin to MEK1/PI3K inhibitors in .
Synthetic Pathways :
- The target compound’s synthesis likely involves sulfonylation of a benzimidazole precursor (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole ), followed by acetamide coupling—a methodology paralleling ’s hydrazide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
